2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone
Description
Properties
IUPAC Name |
2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13-4-6-14(7-5-13)17(23)11-16-19-15(8-9-22(16)2)10-18-20(21(19)24-3)26-12-25-18/h4-7,10,16H,8-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQQMTRBQLKIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2C3=C(C4=C(C=C3CCN2C)OCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone , commonly referred to as compound 1 , is a synthetic derivative of isoquinoline alkaloids. This compound exhibits a unique structure that suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C21H23NO5
- Molecular Weight : 369.41 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Research into the biological activity of compound 1 indicates several potential mechanisms through which it may exert its effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoquinoline compounds exhibit antimicrobial properties. For example, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Isoquinoline derivatives are known for their anticancer activities. Compound 1 may interfere with cell proliferation and induce apoptosis in cancer cells. The specific pathways involved remain to be fully elucidated.
- Cytotoxicity : The cytotoxic effects of compound 1 have been evaluated in vitro. The IC50 values (the concentration required to inhibit cell growth by 50%) for similar compounds have been reported in various studies, indicating a range of efficacy depending on the cell type .
Table 1: Biological Activity Summary of Compound 1
| Activity Type | Assessed Compounds | Results |
|---|---|---|
| Antimicrobial | Compound 1 and related isoquinolines | Active against S. aureus |
| Cytotoxicity | Various cancer cell lines | IC50 values range: 20-30 μM |
| Anticancer | Related isoquinoline derivatives | Induction of apoptosis |
Case Studies
Several studies have explored the biological activity of isoquinoline derivatives similar to compound 1:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial activity of several isoquinoline derivatives against common pathogens. Compound 1 showed promising results against Gram-positive bacteria .
- Cytotoxicity Evaluation : In vitro tests were conducted on human cancer cell lines to determine the cytotoxic effects of compound 1. The results indicated that it could significantly reduce cell viability at concentrations within the low micromolar range .
- Mechanistic Insights : Research into the mechanisms revealed that isoquinoline derivatives might interact with DNA or various cellular receptors, leading to altered gene expression and subsequent cell death in cancer models .
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that compounds related to isoquinoline structures can modulate neurotransmitter systems and exhibit neuroprotective effects. For instance, a patent describes its use as a medicament for treating these diseases by influencing specific biological pathways associated with neurodegeneration .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The compound's structure suggests it may interact with cellular mechanisms involved in cancer proliferation and apoptosis. In particular, derivatives have been reported to inhibit cancer cell growth through various mechanisms, including the modulation of signaling pathways that control cell cycle progression .
Antimicrobial Properties
Research has indicated that compounds similar to 2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(p-tolyl)ethanone exhibit antimicrobial activity against a range of pathogens. Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi . This antimicrobial action is particularly relevant in developing new antibiotics or antifungal treatments.
Case Studies
Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound’s unique substituents distinguish it from analogs. Below is a comparative analysis:
Critical Analysis of Divergences and Limitations
- Contradictions in Activity : While and highlight antiproliferative effects, the exact potency of the target compound remains unverified. The trimethoxyphenyl analog () may exhibit superior tubulin binding due to its planar aromatic system, whereas the p-tolyl group’s steric bulk might limit efficacy.
- Data Gaps : Molecular weights and detailed pharmacokinetic data (e.g., IC₅₀ values) for the target compound are absent, limiting direct comparisons.
Q & A
Q. Methodological Considerations :
- Reaction Optimization : Use Ag₂SO₄ as a catalyst in DMSO under reflux for efficient coupling (observed in analogous syntheses) .
- Purification : Ethanol recrystallization yields high-purity crystals suitable for structural validation .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | H₂SO₄, reflux, 12h | 65-70 | |
| Methoxylation | CH₃ONa, DMF, 80°C | 75 | |
| Acylation | Ag₂SO₄, DMSO, reflux | 60 |
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- X-ray Crystallography : Resolves molecular conformation, dihedral angles (e.g., 7.55° between quinoline rings), and π-π stacking interactions (3.612–3.771 Å) critical for stability .
- FT-IR (KBr Pellet) : Confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy groups (C-O, ~1250 cm⁻¹) .
- NMR : ¹H/¹³C NMR distinguishes methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
Methodological Note : For ambiguous spectral data, combine crystallography with DFT calculations to validate electronic environments .
How can researchers resolve contradictions in spectral data or crystallographic refinements?
Q. Advanced Research Focus
- Multi-Technique Validation : Cross-validate NMR/IR with X-ray data. For example, torsional strain in the dioxolo ring may cause NMR signal splitting but is resolved via crystallography .
- Refinement Software : Use SHELXL97 for hydrogen atom placement and thermal parameter constraints to reduce R-factor discrepancies .
- Data Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., humidity, solvent purity) to isolate experimental artifacts .
What computational strategies are recommended for modeling the compound’s conformational dynamics?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) on torsional angles using AMBER or CHARMM force fields.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dihedral angles and compare with crystallographic data .
- Docking Studies : Map interactions with biological targets (e.g., opioid receptors) using AutoDock Vina, leveraging structural analogs from Clarke’s Analysis of Drugs and Poisons .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced Research Focus
Core Modifications : Replace the p-tolyl group with 4-methoxyphenyl (as in CAS 88309-30-2) to assess electronic effects on bioactivity .
Stereochemical Probes : Synthesize enantiomers using chiral catalysts (e.g., (R)-BINOL) to evaluate stereospecific interactions .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., dioxolo oxygen) .
Q. Table 2: SAR Design Framework
| Modification | Hypothesis | Assay Model |
|---|---|---|
| Methoxy → Ethoxy | Enhanced lipophilicity | LogP measurement |
| Methyl → Morpholine | Improved solubility | Kinetic solubility |
What theoretical frameworks guide experimental design for this compound?
Q. Methodological Foundation
- Linking to Conceptual Models : Align synthesis with heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
- Hypothesis-Driven Research : Frame studies around opioid receptor modulation, informed by structural analogs in Clarke’s Analysis .
- Iterative Refinement : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
How should crystallographic data be analyzed to confirm molecular packing interactions?
Q. Advanced Technical Focus
- Mercury Software : Analyze π-π stacking distances (3.5–4.0 Å) and hydrogen-bond networks .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O interactions) contributing to lattice stability .
- Validation Metrics : Ensure R < 5% and R-free < 7% for high-confidence refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
